
methyl 3-((S)-2-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)-1-(methylamino)-2-oxoethyl)-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-((S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)oxy)-1-(methylamino)-2-oxoethyl)-1H-indole-1-carboxylate is a complex organic compound with a unique structure that includes an indole core, a cyclohexyl group, and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-((S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)oxy)-1-(methylamino)-2-oxoethyl)-1H-indole-1-carboxylate typically involves multiple steps, including the formation of the indole core, the introduction of the cyclohexyl group, and the functionalization of the molecule with various substituents. Common synthetic routes may involve:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods that construct the indole ring from simpler precursors.
Introduction of the Cyclohexyl Group: This step often involves the use of cyclohexyl halides or cyclohexyl alcohols, which are reacted with the indole core under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)oxy)-1-(methylamino)-2-oxoethyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Methyl 3-((S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)oxy)-1-(methylamino)-2-oxoethyl)-1H-indole-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits bioactivity relevant to disease treatment.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-((S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)oxy)-1-(methylamino)-2-oxoethyl)-1H-indole-1-carboxylate depends on its specific interactions with molecular targets. These may include:
Molecular Targets: The compound may bind to specific enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The binding of the compound to its targets can trigger various biochemical pathways, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 3-((S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)oxy)-1-(methylamino)-2-oxoethyl)-1H-indole-1-carboxylate include other indole derivatives with similar functional groups, such as:
- Methyl 3-((S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)oxy)-1-(amino)-2-oxoethyl)-1H-indole-1-carboxylate
- Methyl 3-((S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)oxy)-1-(methylamino)-2-hydroxyethyl)-1H-indole-1-carboxylate
Uniqueness
The uniqueness of methyl 3-((S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)oxy)-1-(methylamino)-2-oxoethyl)-1H-indole-1-carboxylate lies in its specific combination of functional groups and stereochemistry, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H32N2O4 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
methyl 3-[(1S)-1-(methylamino)-2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-2-oxoethyl]indole-1-carboxylate |
InChI |
InChI=1S/C23H32N2O4/c1-14(2)16-11-10-15(3)12-20(16)29-22(26)21(24-4)18-13-25(23(27)28-5)19-9-7-6-8-17(18)19/h6-9,13-16,20-21,24H,10-12H2,1-5H3/t15-,16+,20-,21+/m1/s1 |
InChI Key |
ZEDBRFFIGSEARR-XTCWOQMQSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@H](C2=CN(C3=CC=CC=C32)C(=O)OC)NC)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C(C2=CN(C3=CC=CC=C32)C(=O)OC)NC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


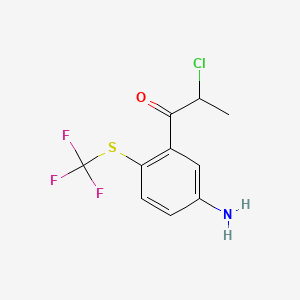
![N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14066576.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide;sulfuric acid](/img/structure/B14066592.png)
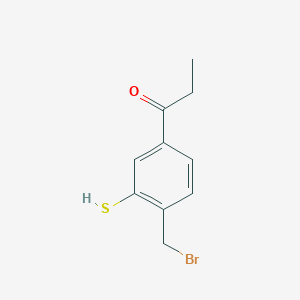

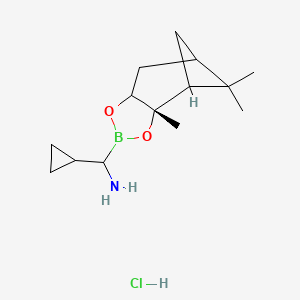

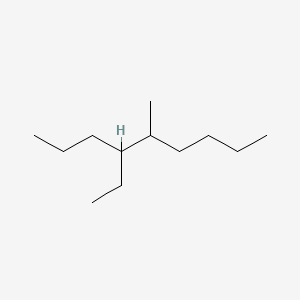
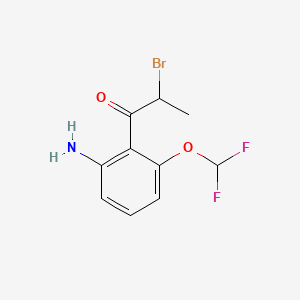
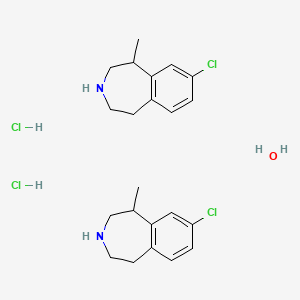
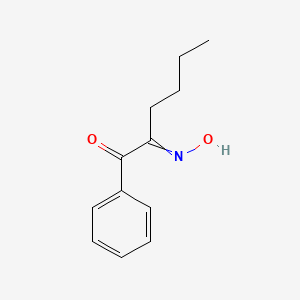


![4-Chloro-3-methylbenzo[b]thiophene](/img/structure/B14066650.png)
